4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER
Overview
Description
4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(4-methylphenoxy)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
- 5-[1-(4-chlorophenoxy)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of 4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenoxy ring and the pyrrole moiety contribute to its distinct properties compared to similar compounds .
Properties
IUPAC Name |
5-[1-(4-ethylphenoxy)ethyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-3-17-6-12-20(13-7-17)26-16(2)22-23-21(24-27-22)18-8-10-19(11-9-18)25-14-4-5-15-25/h4-16H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWRNRLCEFZTNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.